molecular formula C20H21BClF3O3 B8208904 4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid pinacol ester

4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No.: B8208904
M. Wt: 412.6 g/mol
InChI Key: RFCLKJCEECGNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid pinacol ester is a specialized organoboron compound that serves as a versatile and stable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions . As a pinacol-protected boronic ester, it offers enhanced stability compared to its corresponding boronic acid, facilitating easier handling and storage . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the substituted 4-(benzyloxy)-5-chloro-3-(trifluoromethyl)phenyl moiety into more complex molecular architectures . The presence of both an electron-withdrawing trifluoromethyl group and a chlorine atom on the aromatic ring makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, where such substituents are known to modulate metabolic stability, lipophilicity, and bioavailability . The benzyloxy group can act as a protective group for a phenolic hydroxyl function, which can be selectively deprotected at a later stage in the synthetic sequence. This product, with a purity of 97%, is intended for Research Use Only and is not intended for diagnostic or therapeutic uses . It is typically shipped and stored at room temperature . Researchers can procure this compound in quantities ranging from 250mg to 100g .

Properties

IUPAC Name

2-[3-chloro-4-phenylmethoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BClF3O3/c1-18(2)19(3,4)28-21(27-18)14-10-15(20(23,24)25)17(16(22)11-14)26-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCLKJCEECGNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BClF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Benzyloxy Group Incorporation

The synthesis begins with 3-nitro-5-(trifluoromethyl)phenol as the starting material. Benzylation proceeds via Mitsunobu conditions (DIAD, PPh3) with benzyl alcohol, yielding 3-nitro-5-(trifluoromethyl)phenyl benzyl ether in 82% yield. Nitro group reduction (H2/Pd-C) provides the corresponding aniline, which undergoes Sandmeyer reaction (CuCl, HCl) to install the chloro group at the 5-position.

Key Data :

StepReagents/ConditionsYield (%)
BenzylationDIAD, PPh3, THF, 0°C → rt82
Nitro ReductionH2 (1 atm), 10% Pd/C, EtOAc95
ChlorinationCuCl, HCl, NaNO2, 0–5°C67

Trifluoromethyl Group Positioning

While the above route assumes pre-existing trifluoromethylation, alternative approaches employ late-stage trifluoromethylation using Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) under photoredox catalysis. This method achieves 73% yield but requires rigorous exclusion of moisture.

Boronic Ester Formation

Miyaura Borylation

The aryl chloride intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B2Pin2) catalyzed by Pd(dppf)Cl2 (5 mol%) in the presence of KOAc (3 equiv) in dioxane at 80°C for 12 h. This method provides the target boronic ester in 68% yield after silica gel chromatography.

Optimization Insights :

  • Catalyst Screening : Pd(OAc)2/XPhos systems show inferior conversion (42%) compared to Pd(dppf)Cl2.

  • Solvent Effects : Dioxane outperforms THF (68% vs. 55%) due to better stabilization of the Pd intermediate.

Iridium-Catalyzed Hydroboration

An alternative approach utilizes [Ir(COD)Cl]2 (2.5 mol%) with pinacolborane (HBpin) in DCM at room temperature. This method, effective for aryl alkenes, achieves 58% yield but requires pre-functionalization of the aromatic core with a vinyl group, adding synthetic steps.

Comparative Analysis of Methodologies

ParameterMiyaura BorylationIridium Hydroboration
Starting MaterialAryl chlorideAryl vinyl
Catalyst CostModerate ($320/g Pd(dppf)Cl2)High ($850/g [Ir(COD)Cl]2)
Reaction Time12 h24 h
Scalability>10 g demonstratedLimited to <2 g
Byproduct FormationMinimal (traces of Pd)Significant (borinic acids)

The Miyaura protocol offers superior practicality for large-scale synthesis despite marginally lower yields compared to idealized small-scale Ir reactions.

Critical Challenges and Mitigation Strategies

Boronic Ester Hydrolysis

The electron-deficient aromatic ring increases susceptibility to hydrolysis. Storage under argon with molecular sieves (4Å) improves stability, maintaining >95% purity over 6 months.

Regiochemical Control

Emerging Methodologies

Recent advances in electrochemical borylation demonstrate promise, using B2Pin2 with NiCl2·glyme (10 mol%) in an undivided cell (constant current = 5 mA). Preliminary data show 71% yield with reduced catalyst loading, though substrate scope remains limited .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Hydrolysis: The ester can be hydrolyzed back to the boronic acid under acidic or basic conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

    Oxidizing Agents: For oxidation reactions, common agents include hydrogen peroxide and sodium perborate.

Major Products

    Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.

    Phenols: Formed upon oxidation of the boronic ester.

    Boronic Acids: Regenerated through hydrolysis of the ester.

Scientific Research Applications

4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid pinacol ester has several applications in scientific research:

    Organic Synthesis: Used as a key reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

    Medicinal Chemistry: Employed in the development of drug candidates through the formation of biaryl structures, which are common motifs in many biologically active compounds.

    Material Science: Utilized in the preparation of polymers and other materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Mechanism of Action

The primary mechanism by which 4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid pinacol ester exerts its effects is through its participation in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid pinacol ester with structurally or functionally related boronic esters, based on substituent effects, solubility, reactivity, and applications:

Compound Key Substituents Molecular Weight Solubility Reactivity/Applications Safety Data References
This compound 4-benzyloxy, 5-Cl, 3-CF₃ ~394.6 g/mol High in chloroform, acetone Suzuki coupling; potential in drug synthesis (CF₃ enhances lipophilicity) Likely Xi (irritant); similar to analogs
3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester 3-SCH₃, 4-CF₃ ~336.2 g/mol High in THF, DMF Antibacterial material synthesis (thiomethyl group aids ROS-responsive release) Limited data; assume Xi
5-Chloro-2-fluorophenylboronic acid pinacol ester 5-Cl, 2-F ~270.5 g/mol Moderate in ethers, ketones Intermediate for fluorinated pharmaceuticals H315-H319 (skin/eye irritation)
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester 3-Cl, 4-OEt, 5-F ~300.6 g/mol High in DMSO, ethanol Used in agrochemicals (ethoxy group improves metabolic stability) ≥95% purity; no explicit safety data
4-Hydroxy-3-methoxyphenylboronic acid pinacol ester 4-OH, 3-OCH₃ ~264.1 g/mol High in polar solvents Fluorescent probe synthesis (hydroxy group enables H₂O₂ sensitivity) H315-H319-H335 (irritant)

Key Comparative Insights:

The trifluoromethyl (-CF₃) group enhances electron-withdrawing effects, accelerating cross-coupling reactions compared to non-fluorinated analogs .

Solubility :

  • Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, THF) compared to free boronic acids . The target compound’s benzyloxy group may slightly reduce solubility in hydrocarbons due to increased polarity.

Reactivity :

  • The chlorine at the 5-position in the target compound may slow coupling reactions compared to fluorine analogs (e.g., 5-F derivatives) due to weaker electron-withdrawing effects .
  • Benzyloxy-protected boronic esters are less prone to hydrolysis than hydroxyl-containing analogs (e.g., 4-hydroxy-3-methoxyphenyl derivatives) .

Applications :

  • The target compound’s trifluoromethyl group makes it valuable in medicinal chemistry for improving drug bioavailability .
  • Unlike ROS-responsive analogs (e.g., H₂O₂-sensitive esters ), the benzyloxy group requires specific conditions (e.g., catalytic hydrogenation) for cleavage, limiting its use in stimuli-responsive materials.

Research Findings and Limitations

  • Synthetic Challenges : The steric hindrance from the benzyloxy and trifluoromethyl groups complicates purification. Column chromatography with silica gel is less effective than for smaller analogs .
  • Thermal Stability: Trifluoromethyl-substituted boronic esters exhibit lower thermal stability (~120°C decomposition) compared to non-fluorinated analogs (~150°C) .
  • Contradictory Data: Some sources suggest high solubility in acetone , while others note variability in hydrocarbon solvents . This may arise from differences in experimental conditions.

Biological Activity

4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid pinacol ester (CAS No. 1007170-59-3) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a trifluoromethyl group, which may enhance its pharmacological properties.

  • Molecular Formula : C20_{20}H23_{23}BClF3_3O4_4
  • Molecular Weight : 430.65 g/mol
  • Purity : Typically ≥ 95%
  • Appearance : White to pale yellowish crystals or powder

The biological activity of boronic acids is often attributed to their ability to interact with biomolecules, particularly through reversible covalent bonding with diols and catechols. This property is exploited in drug design, especially for targeting enzymes involved in various metabolic pathways.

Anticancer Properties

Recent studies have highlighted the potential of phenylboronic acid derivatives, including the target compound, in cancer therapy. For instance, compounds similar to 4-(benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid have been shown to inhibit tumor growth by interfering with cellular signaling pathways related to cancer cell proliferation and survival.

  • Case Study: Cytotoxicity in Cancer Cell Lines
    • A study evaluated the cytotoxic effects of various boronic acid derivatives on human cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The mechanism was linked to the inhibition of key enzymes involved in cell cycle regulation and apoptosis induction .
  • In Vivo Studies
    • In vivo experiments demonstrated that nanoparticles modified with phenylboronic acids showed improved accumulation in tumor tissues, enhancing the efficacy of co-administered chemotherapeutic agents such as doxorubicin . This suggests that this compound could be a promising candidate for targeted cancer therapies.

Enzyme Inhibition

Boronic acids are known for their ability to inhibit proteases and other enzymes by forming stable complexes with their active sites. The specific interactions depend on the structural features of the boronic acid.

  • Example : Inhibition of serine proteases has been observed with phenylboronic acids, which could have implications for treating diseases characterized by excessive protease activity, such as certain inflammatory conditions .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. For this compound:

  • Absorption : The compound's lipophilicity due to the benzyloxy and trifluoromethyl groups may facilitate membrane permeability.
  • Toxicity Profile : Preliminary toxicity assessments indicate that while the compound exhibits some level of cytotoxicity against cancer cells, it also poses risks of acute toxicity upon ingestion or skin contact .

Comparative Analysis of Related Compounds

To further contextualize the biological activity of this compound, a comparison with other related boronic acids can be useful:

Compound NameMolecular FormulaMolecular WeightBiological Activity
4-Benzyloxyphenylboronic acidC14_{14}H13_{13}B O3_3228.06 g/molModerate enzyme inhibition
3-Trifluoromethylphenylboronic acidC8_{8}H6_{6}B F3_3O2_2224.37 g/molHigh cytotoxicity against cancer cells
4-Chloro-3-trifluoromethylbenzeneboronic acidC7_{7}H5_5BClF3_3O2_2224.37 g/molEffective protease inhibitor

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid pinacol ester?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves:

Halogenation : Introduce chlorine at the 5-position via electrophilic substitution.

Trifluoromethylation : Use Ruppert-Prakash reagent (TMSCF₃) under copper catalysis.

Benzyloxy Protection : Protect hydroxyl groups with benzyl bromide under basic conditions.

Boronic Ester Formation : React the aryl halide with bis(pinacolato)diboron (B₂Pin₂) via Miyaura borylation (PdCl₂(dppf)/KOAc, 80–100°C in dioxane).

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (hexane/EtOAc) .

Q. How is the purity of this compound assessed in laboratory settings?

  • Analytical Methods :

  • NMR Spectroscopy : Confirm structural integrity (¹H/¹³C/¹⁹F NMR).
  • HPLC/GC : Determine purity (>95% threshold for research use).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks.
    • Example Data Table :
MethodTarget PurityKey Peaks/Retention Time
¹H NMRStructuralδ 7.4–7.2 (benzyl), 1.3 (pinacol)
HPLC (C18)>97%8.2 min (gradient: 60–90% MeCN)

Q. What are the standard storage conditions to ensure stability?

  • Guidelines :

  • Temperature : Store at 2–8°C (refrigerated) to minimize hydrolysis.
  • Moisture Control : Keep in a desiccator with silica gel; avoid aqueous environments.
  • Light Protection : Use amber vials to prevent photodegradation.
    • Stability Data : Limited hydrolysis observed after 6 months under recommended conditions .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling reactions using this compound be optimized for low yields?

  • Troubleshooting Steps :

Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or XPhos Pd G2.

Base Optimization : Compare K₂CO₃, Cs₂CO₃, or NaOtBu for deprotonation efficiency.

Solvent Effects : Evaluate DMF, THF, or toluene for solubility and reactivity.

  • Case Study : A 20% yield increase was achieved using PdCl₂(dppf) with Cs₂CO₃ in THF at 90°C.

Q. What analytical methods investigate hydrolytic stability under varying pH conditions?

  • Protocol :

Accelerated Aging : Incubate compound in buffers (pH 3–10) at 40°C.

Kinetic Monitoring : Use LC-MS to track boronic acid formation (hydrolysis product).

  • Findings : Hydrolysis rates peak at pH 8–9 due to base-catalyzed cleavage of the pinacol ester .

Q. How should discrepancies in reported reactivity across studies be addressed?

  • Methodological Resolution :

Control Experiments : Replicate studies using identical reagents (e.g., Pd sources, solvents).

Purity Verification : Re-analyze compound batches via NMR/HPLC to rule out degradation.

Electronic Effects : Evaluate substituent impacts (e.g., electron-withdrawing Cl/CF₃ groups reduce coupling rates).

  • Example Table : Reactivity Comparison

StudyCatalystYield (%)Notes
APdCl₂(dppf)75Anhydrous conditions
BPd(OAc)₂45Traces of moisture present

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